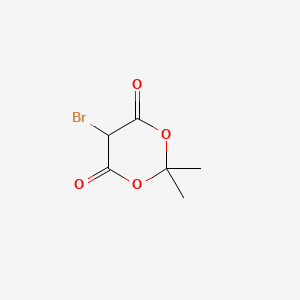

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO4/c1-6(2)10-4(8)3(7)5(9)11-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYYXPWHYIYFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565310 | |

| Record name | 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66145-20-8 | |

| Record name | 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a halogenated derivative of the versatile synthetic building block, Meldrum's acid. This document is intended to serve as a technical resource for professionals in chemical research and drug development, offering insights into the unique characteristics and potential uses of this compound.

Introduction: The Significance of Meldrum's Acid and its Halogenated Analogs

2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a cornerstone reagent in organic synthesis, prized for the high acidity of its C-5 methylene protons (pKa ≈ 4.97) and its conformational rigidity.[1] These features make it an excellent substrate for a wide array of carbon-carbon bond-forming reactions, including Knoevenagel condensations, Michael additions, and alkylations.[2][3] The introduction of a halogen atom, such as bromine, at the reactive C-5 position creates a valuable intermediate with altered reactivity, opening up new avenues for synthetic transformations.

This compound serves as a precursor to a variety of functionalized molecules. The presence of the bromine atom introduces a leaving group at the acidic carbon, enabling a range of nucleophilic substitution reactions and expanding its utility in the construction of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Structural and General Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 5-Bromo-Meldrum's acid | N/A |

| CAS Number | 66145-20-8 | N/A |

| Molecular Formula | C₆H₇BrO₄ | N/A |

| Molecular Weight | 223.02 g/mol | N/A |

| Appearance | White to off-white solid (presumed) | General knowledge |

Tabulated Physicochemical Data

While extensive experimental data for this compound is not widely published, the properties of the parent compound, Meldrum's acid, provide a useful benchmark.

| Property | 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) | This compound |

| Melting Point | 94-96 °C (decomposes)[1][4] | Data not available |

| Boiling Point | Decomposes upon heating[5] | Data not available |

| Solubility | Soluble in dioxane, methanol, ethanol, and acetone; sparingly soluble in water.[1][4][6] | Expected to be soluble in polar organic solvents. |

| pKa (of C-5 proton) | ~4.97[1] | N/A (no C-5 proton) |

Synthesis and Handling

The synthesis of this compound involves the direct bromination of Meldrum's acid.

Synthetic Pathway

The preparation of this compound is achieved through the electrophilic substitution of the acidic C-5 proton of Meldrum's acid with a bromine source.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the known reactivity of Meldrum's acid.

Materials:

-

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Inert solvent (e.g., dichloromethane, chloroform)

-

Stirring apparatus

-

Reaction vessel

-

Ice bath

Procedure:

-

Dissolution: Dissolve Meldrum's acid in a suitable inert solvent in a reaction vessel equipped with a stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Brominating Agent: Slowly add a stoichiometric equivalent of the brominating agent (NBS is often preferred for its ease of handling) to the cooled solution while stirring.

-

Reaction: Allow the reaction to proceed at low temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any unreacted bromine, followed by washing with brine.

-

Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances.[8] Given the thermal sensitivity of Meldrum's acid, refrigeration is advisable.[9]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the carbon-bromine bond at the C-5 position.

Nucleophilic Substitution Reactions

The bromine atom at the C-5 position is a good leaving group, making the compound susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.

Caption: Nucleophilic substitution at the C-5 position.

This reactivity enables the synthesis of a diverse library of 5-substituted Meldrum's acid derivatives, which can be further transformed into various target molecules.

Precursor to Ketenes

Like other Meldrum's acid derivatives, the 5-bromo analog can be a precursor to highly reactive ketenes upon thermolysis.[2] The resulting bromoketene can participate in cycloaddition reactions to form complex cyclic systems.

Applications in Drug Discovery and Development

The ability to introduce diverse functionalities at the C-5 position makes this compound a valuable intermediate in the synthesis of pharmacologically active compounds.[5] The Meldrum's acid scaffold is present in a variety of bioactive molecules, and the 5-bromo derivative provides a convenient handle for late-stage functionalization in a drug discovery program.

Spectroscopic Characterization

While a definitive, published spectrum for this compound is not available, the expected spectroscopic features can be predicted based on the structure and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The key signals would be:

-

A singlet for the two equivalent methyl groups at the C-2 position.

-

The absence of a signal for the C-5 proton, which is present in the spectrum of the parent Meldrum's acid.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show characteristic signals for:

-

The quaternary C-2 carbon.

-

The two equivalent methyl carbons at C-2.

-

The two equivalent carbonyl carbons (C-4 and C-6).

-

The C-5 carbon, which would be shifted due to the presence of the bromine atom.

Conclusion

This compound is a valuable synthetic intermediate that extends the utility of Meldrum's acid chemistry. Its ability to undergo nucleophilic substitution at the C-5 position provides a powerful tool for the synthesis of a wide range of functionalized molecules. This technical guide has provided an overview of its known and predicted physicochemical properties, a general synthetic protocol, and insights into its reactivity and potential applications. Further research into the specific properties and reactions of this compound is warranted to fully exploit its potential in organic synthesis and drug discovery.

References

-

Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Wikipedia. (2023). Meldrum's acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione. Retrieved from [Link]

-

Prousek, J. (1991). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. Collection of Czechoslovak Chemical Communications, 56(6), 1361-1364. Retrieved from [Link]

-

Tilstam, U., & Tilstam, U. (2021). Selected applications of Meldrum's acid – a tutorial. Organic & Biomolecular Chemistry, 19(23), 5014-5027. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2-Dimethyl-m-dioxane-4,6-dione. Retrieved from [Link]

-

Dumas, A. M., & Fillion, E. (2010). Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes. Accounts of chemical research, 43(3), 440–454. Retrieved from [Link]

-

Fillion, E., & Dumas, A. M. (2010). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes. ResearchGate. Retrieved from [Link]

-

Chen, B., & Wang, M. (2017). Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. Journal of Chemical Research, 41(2), 72-74. Retrieved from [Link]

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088. Retrieved from [Link]

-

Chen, F. M. (1991). Meldrum's acid in organic synthesis. Heterocycles, 32(3), 529-569. Retrieved from [Link]

-

Gunjal Industries. (2025). Best Meldrum Acid: Properties, Synthesis & Key Applications. Retrieved from [Link]

-

Chad's Prep. (2018, September 21). 20.8b Reactions of Acid Halides [Video]. YouTube. [Link]

-

Rosli, N. A., et al. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. Retrieved from [Link]

Sources

- 1. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]

- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 3. Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. Meldrum's Acid | 2033-24-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

A Comprehensive Spectroscopic Guide to 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Introduction: Unveiling the Molecular Architecture of a Versatile Reagent

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly referred to as 5-bromo-Meldrum's acid, is a halogenated derivative of the highly versatile synthetic building block, Meldrum's acid.[1][2] The parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione, has a rich history in organic synthesis, prized for the high acidity of its C5 methylene protons and its utility in a myriad of carbon-carbon bond-forming reactions.[3][4][5] The introduction of a bromine atom at the C5 position significantly modulates the electronic properties and reactivity of the molecule, making it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the realms of pharmaceuticals and materials science.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the focus extends beyond a mere presentation of data; this guide elucidates the rationale behind the expected spectral features, offers insights into data interpretation, and provides detailed experimental protocols for acquiring high-quality spectroscopic data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this compound in their synthetic endeavors.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecular structure is paramount to interpreting its spectroscopic signatures. The structure of this compound is presented below, with key functional groups highlighted.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of the protons and carbon atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 5-bromo-Meldrum's acid is expected to be relatively simple, reflecting the molecule's symmetry.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 | Singlet | 1H | CH-Br (C5-H) |

| ~1.8 | Singlet | 6H | 2 x CH₃ (gem-dimethyl) |

Interpretation and Rationale:

The two geminal methyl groups at the C2 position are chemically equivalent and are expected to appear as a sharp singlet, integrating to six protons. Based on data from numerous Meldrum's acid derivatives, this signal typically resonates around 1.7-1.8 ppm.[6] The methine proton at the C5 position, being attached to a carbon bearing an electronegative bromine atom and flanked by two carbonyl groups, will be significantly deshielded and is predicted to appear as a singlet further downfield. For comparison, the methine proton in 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione appears at approximately 4.78 ppm.[6]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (C4, C6) |

| ~105 | C(CH₃)₂ (C2) |

| ~45 | CH-Br (C5) |

| ~28 | CH₃ (gem-dimethyl) |

Interpretation and Rationale:

The carbonyl carbons (C4 and C6) are expected to be the most downfield signals, typically appearing around 165 ppm in Meldrum's acid derivatives.[6] The quaternary carbon of the acetal group (C2) is anticipated to resonate at approximately 105 ppm. The carbon atom bearing the bromine (C5) will be significantly shifted downfield due to the electronegativity of the halogen. The equivalent methyl carbons of the gem-dimethyl group are expected to appear at around 28 ppm.[6]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher, to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a relaxation delay of at least 5 seconds to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 - 1740 | Strong, Sharp | C=O stretch (asymmetric) |

| ~1740 - 1700 | Strong, Sharp | C=O stretch (symmetric) |

| ~1390 - 1370 | Medium | C-H bend (gem-dimethyl) |

| ~1200 - 1000 | Strong | C-O stretch (ester) |

| ~700 - 550 | Medium-Strong | C-Br stretch |

Interpretation and Rationale:

The most prominent features in the IR spectrum will be the strong, sharp absorption bands corresponding to the carbonyl stretching vibrations of the cyclic diester. Due to coupling, two distinct C=O stretching bands are expected: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The presence of the gem-dimethyl group will be indicated by characteristic C-H bending vibrations. The C-O stretching of the ester linkages will also give rise to strong absorptions. The C-Br stretching vibration is expected in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in structural confirmation.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| m/z | Ion | Comments |

| 222/224 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |

| 164/166 | [M - C₃H₆O]⁺ | Loss of acetone from the molecular ion. |

| 143 | [M - Br]⁺ | Loss of the bromine radical. |

| 58 | [C₃H₆O]⁺ | Acetone fragment. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

Interpretation and Rationale:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 222 and 224, with approximately equal intensities, which is a definitive indicator of the presence of one bromine atom. A common fragmentation pathway for Meldrum's acid derivatives is the loss of acetone (58 Da), which would result in fragments at m/z 164 and 166. Another likely fragmentation is the loss of the bromine radical (79 or 81 Da) to give a peak at m/z 143. The base peak may correspond to a stable fragment such as the acetone cation radical at m/z 58.

Caption: Plausible fragmentation pathway for this compound in MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a solid with a defined melting point, GC-MS with a heated injection port is a viable option.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation and obtain a characteristic fragmentation pattern. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to generate the molecular ion with minimal fragmentation.

-

Mass Analysis: Use a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Scan a mass range that encompasses the expected molecular weight and fragment ions (e.g., m/z 40-300).

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a powerful and comprehensive characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The predicted spectroscopic data, based on the analysis of closely related compounds and fundamental principles of spectroscopy, provides a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. The detailed experimental protocols outlined in this guide are designed to enable the acquisition of high-quality, reliable data, thereby ensuring the scientific integrity of research and development endeavors that utilize this versatile brominated Meldrum's acid derivative.

References

-

Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O - The Royal Society of Chemistry. Available at: [Link]

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION - UiTM Institutional Repository. Available at: [Link]

-

Meldrum's acid - Wikipedia. Available at: [Link]

-

2,2-Dimethyl-1,3-dioxane-4,6-dione - PubChem. Available at: [Link]

-

2,2-Dimethyl-m-dioxane-4,6-dione - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

-

Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives - ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study - MDPI. Available at: [Link]

-

5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione | C7H9BrO4 - PubChem. Available at: [Link]

-

Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes - ResearchGate. Available at: [Link]

-

Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. 2,2-Dimethyl-1,3-dioxane-4,6-dione | C6H8O4 | CID 16249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ir.uitm.edu.my [ir.uitm.edu.my]

- 4. researchgate.net [researchgate.net]

- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione: History and Versatility in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for Knoevenagel Condensation with 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Introduction: Unlocking Novel Molecular Scaffolds

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. This reaction typically involves the condensation of an active methylene compound with a carbonyl group, often from an aldehyde or ketone. A particularly reactive and versatile active methylene compound is 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid.[1] Its high acidity at the C-5 position makes it an excellent substrate for Knoevenagel condensations, often proceeding under mild conditions, sometimes even without a catalyst.[1]

This guide provides a detailed exploration of the Knoevenagel condensation utilizing a functionalized derivative, 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione (brominated Meldrum's acid). The introduction of a bromine atom at the reactive C-5 position offers a unique handle for further synthetic transformations, opening avenues for the creation of complex molecular architectures relevant to drug discovery and materials science. The resulting brominated α,β-unsaturated products can serve as versatile intermediates for cross-coupling reactions, nucleophilic substitutions, and the synthesis of novel heterocyclic systems.

These application notes are designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the procedural steps.

Scientific Principles and Mechanistic Insights

The Knoevenagel condensation proceeds through a series of reversible steps initiated by the deprotonation of the active methylene compound to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final α,β-unsaturated product.

The high acidity of the C-5 protons of Meldrum's acid (pKa ≈ 4.97) is a key factor in its reactivity, facilitating enolate formation even with weak bases.[2] In the case of this compound, the presence of the electron-withdrawing bromine atom is expected to further acidify the remaining C-5 proton, potentially accelerating the initial deprotonation step. However, the steric bulk of the bromine atom may also influence the rate of the subsequent nucleophilic attack.

Figure 1: Generalized mechanism of the Knoevenagel condensation with 5-Bromo-Meldrum's acid.

Experimental Protocols

Part 1: Synthesis of this compound

A reliable method for the synthesis of the starting material is crucial. The following protocol is adapted from established procedures for the halogenation of active methylene compounds.

Materials and Reagents:

-

2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15-20 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Safety Precautions:

-

N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent; appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Part 2: Knoevenagel Condensation with Aromatic Aldehydes

The following protocol provides a general procedure for the Knoevenagel condensation of this compound with a variety of aromatic aldehydes. Optimization of the catalyst, solvent, and temperature may be necessary for specific substrates.

Materials and Reagents:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Catalyst (select one):

-

Piperidine (basic catalyst)

-

Boric acid (mild Lewis acid catalyst)[3]

-

-

Solvent (select one):

-

Ethanol

-

Toluene

-

Dichloromethane (DCM)

-

-

Dean-Stark apparatus (if using toluene)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

Figure 2: Experimental workflow for the Knoevenagel condensation.

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), the aromatic aldehyde (1.1 eq), and the chosen solvent.

-

Catalyst Addition: Add the selected catalyst. For piperidine, a catalytic amount (e.g., 0.1 eq) is typically sufficient. For boric acid, 10 mol% can be used.[3]

-

Reaction:

-

For ethanol or DCM: Heat the reaction mixture to reflux and stir.

-

For toluene: Utilize a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. Heat to reflux.

-

-

Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the product.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

If a basic catalyst was used, it may be beneficial to wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove the catalyst.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Expected Outcomes and Parameters

The choice of catalyst and solvent can significantly impact the reaction time and yield. The following table provides a hypothetical summary based on general principles of Knoevenagel condensations. Experimental validation is required for specific substrates.

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Approx. Reaction Time (h) | Expected Yield (%) |

| Benzaldehyde | Piperidine (0.1 eq) | Ethanol | Reflux | 2-4 | High |

| 4-Chlorobenzaldehyde | Boric Acid (10 mol%)[3] | Toluene | Reflux | 4-6 | Moderate to High |

| 4-Methoxybenzaldehyde | None | Ethanol | Reflux | 6-8 | Moderate |

| Benzaldehyde | None | Toluene | Reflux | >12 | Low to Moderate |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive catalyst- Insufficient reaction temperature or time- Steric hindrance from the aldehyde | - Use a fresh batch of catalyst.- Increase the reaction temperature and/or extend the reaction time.- Consider a more potent catalyst or a different solvent. |

| Formation of multiple products | - Side reactions such as self-condensation of the aldehyde or Michael addition.- Decomposition of the starting material or product. | - Lower the reaction temperature.- Use a milder catalyst.- Carefully monitor the reaction and stop it once the desired product is formed. |

| Difficulty in purification | - Co-elution of the product with starting materials or byproducts. | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |

Conclusion and Future Perspectives

The Knoevenagel condensation of this compound provides a powerful and flexible method for the synthesis of highly functionalized α,β-unsaturated compounds. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the synthetic potential of this versatile building block. The brominated products are poised for further elaboration, offering a gateway to a diverse range of novel molecules with potential applications in medicinal chemistry, agrochemicals, and materials science. Further investigations could focus on expanding the substrate scope to include aliphatic aldehydes and ketones, as well as exploring the use of green and more sustainable catalytic systems.

References

-

A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. (2021). UiTM Institutional Repository. [Link]

-

A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. (2021). UiTM Journal. [Link]

-

Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research. [Link]

-

Recent Developments on Five-Component Reactions. (2018). MDPI. [Link]

-

One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Sciforum. [Link]

-

Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. ResearchGate. [Link]

-

Knoevenagel condensation between Meldrum's acid and aldehyde in water. ResearchGate. [Link]

-

2,2-Dimethyl-1,3-dioxane-4,6-dione. PubChem. [Link]

Sources

Application Notes & Protocols: The Unique Reactivity of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione in Domino Michael Addition-Cyclopropanation Reactions

Introduction: Beyond a Simple Michael Donor

For researchers, synthetic chemists, and professionals in drug development, 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a cornerstone reagent for carbon-carbon bond formation. Its high acidity (pKa ≈ 4.97) and rigid structure make it an exceptional nucleophile in a variety of transformations, most notably the Michael addition.[1][2] While the parent Meldrum's acid is a workhorse, its 5-bromo derivative, 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione , offers a unique and powerful synthetic pathway that extends beyond simple 1,4-conjugate addition.

The presence of the bromine atom at the activated C-5 position transforms the reagent from a simple Michael donor into a bifunctional tool for domino reactions. Instead of yielding a simple linear adduct, the 5-bromo derivative engages in a sequential Michael Addition-Intramolecular Alkylation cascade. This process allows for the rapid construction of highly functionalized and sterically congested cyclopropane rings, which are valuable motifs in medicinal chemistry and materials science.

This guide provides an in-depth exploration of this specific application, detailing the underlying mechanistic principles, providing field-proven protocols, and explaining the causality behind the experimental design to empower researchers to leverage this unique reactivity.

Core Concept: A Tandem Reaction Pathway

The utility of 5-bromo-Meldrum's acid in this context is realized in a one-pot, multi-component reaction. The process is not a simple addition but a sophisticated domino sequence. A key insight into this process comes from studies on the one-pot reaction of Meldrum's acid, various aldehydes, and a bromine source (like cyanogen bromide) in the presence of a base, which proceeds via the in situ formation of 5-bromo-Meldrum's acid.[3]

The reaction cascade can be dissected into four key stages:

-

Formation of the Michael Acceptor: An aldehyde and a molecule of Meldrum's acid undergo a Knoevenagel condensation to form a highly electrophilic alkylidene Meldrum's acid derivative. This serves as the Michael acceptor.[4]

-

Generation of the Nucleophile: A second molecule of Meldrum's acid is brominated in situ (or 5-bromo-Meldrum's acid is used directly). A base, typically a tertiary amine like triethylamine, deprotonates the 5-bromo-Meldrum's acid at the C-5 position to generate a resonance-stabilized enolate. This is our key nucleophile.

-

The Michael Addition: The enolate of 5-bromo-Meldrum's acid attacks the β-carbon of the alkylidene Meldrum's acid (the Michael acceptor) in a classic 1,4-conjugate addition. This forms a transient, highly functionalized intermediate.

-

Intramolecular Alkylation (Cyclopropanation): The newly formed enolate within the intermediate immediately undergoes an intramolecular SN2 reaction, attacking the carbon bearing the bromine atom. This step displaces the bromide and forges the three-membered ring, yielding the final, densely substituted cyclopropane product.[3]

This tandem approach is highly efficient, building molecular complexity rapidly from simple starting materials in a single operation.

Mechanistic Rationale & Visualization

Understanding the sequence is critical for troubleshooting and optimization. The base plays a dual role: it catalyzes the initial Knoevenagel condensation and generates the key nucleophile from 5-bromo-Meldrum's acid. The choice of a non-nucleophilic base like triethylamine is crucial to avoid side reactions.

Caption: Figure 1: Domino Michael Addition-Intramolecular Alkylation Pathway.

Experimental Protocols & Considerations

The following protocol is a generalized procedure based on established methodologies for the synthesis of substituted cyclopropanes using a Meldrum's acid derivative.[3] Researchers should adapt this protocol based on the specific reactivity of their chosen aldehyde.

Materials & Equipment

-

Reactants: this compound, Meldrum's acid, desired aldehyde, triethylamine (Et₃N).

-

Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous.

-

Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, condenser (if heating is required).

-

Workup: Separatory funnel, rotary evaporator, silica gel for chromatography.

-

Safety: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol: One-Pot Synthesis of Substituted Cyclopropanes

Causality: This one-pot procedure is designed for efficiency. By combining all reactants, the sequential generation of the Michael acceptor and the nucleophile occurs in the same vessel, allowing the key C-C bond formations to proceed without isolating intermediates.

-

Flask Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add Meldrum’s acid (1.0 eq) and the chosen aldehyde (1.0 eq).

-

Solvent Addition: Dissolve the reactants in an appropriate volume of anhydrous dichloromethane (e.g., 0.1 M final concentration). Stir the mixture at room temperature until the solids are dissolved.

-

Addition of 5-Bromo-Meldrum's Acid: Add this compound (1.0 eq) to the reaction mixture.

-

Base Addition (Initiation): Slowly add triethylamine (2.0-2.2 eq) to the stirred solution at room temperature over 5-10 minutes. The addition of the base is often exothermic and may be accompanied by a color change.

-

Expert Insight: The slow addition of the base is critical. A rapid addition can lead to uncontrolled side reactions and polymerization. Using slightly more than two equivalents of base ensures complete formation of the enolate and neutralization of the HBr byproduct from the final cyclization step.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight depending on the aldehyde's reactivity.

-

Workup & Quenching:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution, and brine.

-

Self-Validation: The aqueous washes are crucial for removing the triethylammonium salts and other water-soluble byproducts, which simplifies the subsequent purification.

-

-

Purification:

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure cyclopropane derivative.

-

Data Presentation: Substrate Scope & Yields

The efficiency of this domino reaction is highly dependent on the nature of the aldehyde used. The table below summarizes typical results observed in the literature for this type of transformation.[3]

| Entry | Aldehyde (R-CHO) | Product Yield (%) |

| 1 | 4-Nitrobenzaldehyde | 95% |

| 2 | 4-Chlorobenzaldehyde | 92% |

| 3 | Benzaldehyde | 88% |

| 4 | 4-Methoxybenzaldehyde | 85% |

| 5 | 2-Thiophenecarboxaldehyde | 90% |

| 6 | Cinnamaldehyde | 82% |

Analysis: Aromatic aldehydes are excellent substrates for this reaction, with both electron-withdrawing and electron-donating groups being well-tolerated, leading to high yields. Heterocyclic and α,β-unsaturated aldehydes are also effective, demonstrating the broad applicability of the protocol.

Logical Workflow Visualization

The experimental process can be streamlined by following a clear, logical workflow.

Caption: Figure 2: Experimental Workflow for Cyclopropanation.

Conclusion & Future Outlook

This compound is a powerful reagent that should be viewed not as a simple Michael donor, but as a progenitor of highly substituted cyclopropanes via a domino Michael addition-intramolecular alkylation pathway. This one-pot, multi-component strategy offers a highly efficient route to build molecular complexity from readily available starting materials. For drug development professionals, this methodology provides rapid access to novel chemical scaffolds. For research scientists, it represents a robust tool for the synthesis of complex target molecules. Future work in this area may explore the development of catalytic asymmetric versions of this reaction to control the stereochemistry of the densely functionalized cyclopropane products.

References

-

Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research.[Link]

-

The Michael addition reaction of Meldrum's acid (MA): an effective route for the preparation of reactive precursors for MA-based thermosetting resins. Polymer Chemistry.[Link]

-

Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes. ResearchGate.[Link]

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository.[Link]

-

The Conjugate Addition of Novel Nucleophiles and Catalytic Intramolecular Tandem[4][5]-Hydride Shift / Cyclization and Friedel-Crafts Acylation with Alkylidene Meldrum's Acid Derivatives. CORE.[Link]

-

Synthesis of cyclopropanes. Organic Chemistry Portal.[Link]

-

New full-substituted cyclopropanes derived from the one-pot reaction of Meldrum's acid with aldehydes and BrCN in the presence of Et3N. Arkivoc.[Link]

-

Conjugate Addition Reactions. YouTube.[Link]

-

Tandem Alkylation/Michael Addition Reaction of Dithiocarbamic Acids with Alkyl γ-Bromocrotonates: Access to Functionalized 1,3-Thiazolidine-2-thiones. Organic Chemistry Portal.[Link]

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.[Link]

-

Selected applications of Meldrum's acid – a tutorial. Organic & Biomolecular Chemistry.[Link]

Sources

- 1. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. New full-substituted cyclopropanes derived from the one-pot reaction of Meldrum’s acid with aldehydes and BrCN in the presence of Et<sub>3</sub>N - Arabian Journal of Chemistry [arabjchem.org]

- 4. ir.uitm.edu.my [ir.uitm.edu.my]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione as a Versatile Malonic Acid Equivalent

Introduction: Beyond Traditional Malonic Esters

In the realm of organic synthesis, the malonic ester synthesis is a cornerstone for the formation of carbon-carbon bonds, enabling the straightforward conversion of alkyl halides to carboxylic acids with a two-carbon extension. However, the classical approach using diethyl malonate or similar acyclic esters often requires strongly basic conditions and can present challenges in terms of reactivity and selectivity. To overcome these limitations, synthetic chemists have developed a range of malonic acid equivalents, with 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, emerging as a particularly advantageous alternative.[1]

Meldrum's acid exhibits a significantly higher acidity (pKa ≈ 4.97) compared to acyclic malonates, allowing for deprotonation under milder basic conditions.[1] This heightened acidity is attributed to the rigid cyclic structure of the molecule. This application note focuses on a key derivative, 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione (also known as 5-bromo-Meldrum's acid), and its utility as a potent and versatile malonic acid equivalent for advanced organic synthesis. The introduction of a bromine atom at the C-5 position transforms the nucleophilic character of the parent Meldrum's acid into an electrophilic one at the same position, opening up new avenues for C-C and C-heteroatom bond formation.

Synthesis of this compound: A Preparative Protocol

The synthesis of the parent Meldrum's acid is a well-established procedure involving the condensation of malonic acid and acetone.[2] The subsequent bromination at the C-5 position can be achieved through direct halogenation.

Part 1: Synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

This protocol is adapted from established literature procedures.[2]

Materials:

-

Malonic acid

-

Acetone

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, combine malonic acid, acetone, and acetic anhydride.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture while maintaining the temperature at 0-5 °C.

-

Continue stirring the reaction mixture in the ice bath for approximately 3 hours.

-

Gradually add cold water to the reaction mixture to precipitate the product.

-

Maintain the mixture at 0 °C for an additional hour to ensure complete precipitation.

-

Collect the white solid by vacuum filtration, wash thoroughly with cold water, and air-dry to obtain Meldrum's acid.

Part 2: Synthesis of this compound

This protocol is based on the general principle of direct bromination of active methylene compounds.

Materials:

-

2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

-

A suitable base (e.g., pyridine, sodium carbonate)

-

Bromine (Br₂) or N-bromosuccinimide (NBS)

-

Anhydrous dichloromethane (or another suitable inert solvent)

Procedure:

-

Dissolve Meldrum's acid in anhydrous dichloromethane in a flask protected from moisture.

-

Cool the solution in an ice bath.

-

Add one equivalent of a suitable base (e.g., pyridine) dropwise to the stirred solution.

-

Slowly add one equivalent of bromine (dissolved in dichloromethane) or N-bromosuccinimide to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound, which can be further purified by recrystallization.

Reaction Mechanisms and Applications as a Malonic Acid Equivalent

5-Bromo-Meldrum's acid serves as an electrophilic malonic acid synthon. The bromine atom acts as a leaving group, allowing for nucleophilic substitution at the C-5 position. This reactivity is the cornerstone of its application in forming new carbon-carbon and carbon-heteroatom bonds.

Figure 1: General reaction pathway of 5-Bromo-Meldrum's acid with a nucleophile.

Protocol 1: C-Alkylation with Enolates

This protocol describes a general procedure for the reaction of 5-bromo-Meldrum's acid with a ketone enolate to form a 1,3-dicarbonyl compound precursor.

Materials:

-

Ketone (e.g., cyclohexanone)

-

Lithium diisopropylamide (LDA) or another suitable base

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

-78 °C cooling bath (e.g., dry ice/acetone)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the ketone in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add one equivalent of LDA solution, and stir for 30 minutes to generate the lithium enolate.

-

In a separate flask, dissolve 5-bromo-Meldrum's acid in anhydrous THF and cool to -78 °C.

-

Transfer the enolate solution to the 5-bromo-Meldrum's acid solution via cannula.

-

Allow the reaction to stir at -78 °C for 2-3 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography.

Protocol 2: Reaction with Grignard Reagents

This protocol outlines the reaction with a Grignard reagent, leading to the formation of a C-C bond.

Materials:

-

Organomagnesium halide (Grignard reagent, e.g., Phenylmagnesium bromide)

-

This compound

-

Anhydrous diethyl ether or THF

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 5-bromo-Meldrum's acid in anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add one equivalent of the Grignard reagent solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Purify the product by column chromatography.

Subsequent Transformations: Decarboxylation to Valuable Products

The true utility of using a malonic acid equivalent is realized in the subsequent transformations of the C-5 substituted Meldrum's acid derivatives. These compounds can be readily converted to ketones or esters through decarboxylation.

Figure 2: Workflow from 5-bromo-Meldrum's acid to final products.

Protocol 3: Decarboxylative Ketonization

Procedure:

-

Hydrolyze the 5-substituted Meldrum's acid derivative by heating in an aqueous acidic solution (e.g., 1 M HCl).

-

The resulting substituted malonic acid is often unstable and decarboxylates upon further heating to yield the corresponding ketone.

-

Extract the product with a suitable organic solvent and purify as necessary.

Protocol 4: Decarboxylative Esterification

Procedure:

-

Reflux the 5-substituted Meldrum's acid derivative in an alcohol (e.g., ethanol) containing a catalytic amount of acid (e.g., sulfuric acid) or base.

-

The reaction proceeds through alcoholysis of the dioxane ring followed by decarboxylation to yield the corresponding β-keto ester.[3]

-

Remove the solvent and purify the ester by distillation or chromatography.

Data Summary

The following table provides a qualitative summary of the expected reactivity and potential yields. Specific yields are highly dependent on the substrate and reaction conditions and should be optimized for each specific application.

| Nucleophile (Nu⁻) | Product Type | Expected Yield | Notes |

| Ketone Enolate | 1,5-Dicarbonyl precursor | Moderate to High | Requires strong, non-nucleophilic base. |

| Grignard Reagent | C-5 Alkylated/Arylated product | Moderate | Potential for side reactions. |

| Amine (R₂NH) | 5-Amino-Meldrum's Acid | Moderate to High | Can be a mild and efficient process. |

| Thiol (RSH) | 5-Thio-Meldrum's Acid | Moderate to High | Generally a clean reaction. |

Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards of Meldrum's Acid: Irritating to eyes, respiratory system, and skin.[4]

-

Hazards of Brominated Compounds: Brominated organic compounds can be lachrymatory and corrosive. Avoid inhalation of dust and vapors.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile reagent that serves as an electrophilic malonic acid equivalent. Its ability to react with a wide range of nucleophiles under relatively mild conditions, followed by straightforward decarboxylation, provides a valuable synthetic route to a variety of important organic molecules. The protocols and information provided in this application note offer a solid foundation for researchers and drug development professionals to explore the utility of this reagent in their synthetic endeavors.

References

-

Organic Syntheses. Meldrum's Acid in Organic Synthesis. Available from: [Link]

-

Adnan, A. I., Pungot, N. H., & Ash'ari, N. A. N. (2021). A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. UiTM Institutional Repository. Available from: [Link]

- Chen, B.-C. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529-597.

- Cracking Meldrum's Acid: Lowering the Temper

- Meldrum's Acid. (n.d.). No Added Chemicals.

- Meldrum's acid. (n.d.). Wikipedia.

- Best Meldrum Acid: Properties, Synthesis & Key Applic

- Uses and Synthesis of Meldrum's acid. (2022, March 22). ChemicalBook.

- Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.

- Meldrum's acid. (n.d.). AK Scientific, Inc.

- MATERIAL SAFETY DATA SHEETS MELDRUMS ACID. (n.d.).

- Application Notes and Protocols: Reaction of Grignard Reagents with 1,3-Dioxolane Deriv

- Alkylation of Thiols in Green Mediums. (n.d.).

- N-Dealkyl

- Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes. (n.d.).

- Meldrum's acid MSDS. (n.d.). Alkali Metals Limited.

- C,O-Dialkylation of Meldrum's Acid: Synthesis and Reactivity of 1,3,7,7-Tetramethyl-4H,10H-6,8,9-trioxa-2-thiabenz[f]azulen-5-. (n.d.). University of Kentucky X-Ray Crystallography Facility.

- Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. (n.d.). The Royal Society of Chemistry.

- 2,2-Dimethyl-1,3-dioxane-4,6-dione(2033-24-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- SAFETY D

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Welcome to the technical support center for the synthesis and handling of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a highly reactive and versatile intermediate in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable compound. Here, we address common challenges encountered during its preparation and use, providing field-proven insights and solutions to optimize your experimental outcomes.

Introduction to a Versatile Reagent

This compound, often referred to as 5-bromo-Meldrum's acid, is a powerful electrophilic brominating agent and a key building block for the synthesis of complex molecular architectures. Its utility stems from the inherent reactivity of the parent Meldrum's acid, a cyclic derivative of malonic acid. The high acidity of the C-5 proton (pKa ≈ 4.97) makes Meldrum's acid readily susceptible to electrophilic substitution, allowing for the introduction of a bromine atom at this position.[1]

The resulting 5-bromo derivative is a valuable intermediate for several reasons:

-

Electrophilic Bromine Source: It can serve as a mild and selective source of electrophilic bromine for various transformations.

-

Carbon-Carbon Bond Formation: The bromine atom can be displaced by nucleophiles, facilitating the formation of new carbon-carbon bonds.

-

Precursor to Ketenes: Like other Meldrum's acid derivatives, it can undergo thermal decomposition to generate highly reactive ketene intermediates.[2]

Despite its synthetic potential, the preparation and handling of 5-bromo-Meldrum's acid are not without challenges. Its inherent instability and reactivity necessitate careful control over reaction conditions to ensure high yields and purity. This guide will provide a comprehensive troubleshooting framework to address these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Synthesis & Purity

Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the bromination of Meldrum's acid are a common issue and can often be attributed to several factors. Let's break down the potential causes and their solutions.

Causality Behind Experimental Choices: The bromination of Meldrum's acid is an electrophilic substitution reaction. The high acidity of the C-5 proton allows for the formation of an enolate anion in the presence of a base, which then attacks the electrophilic bromine source. The choice of brominating agent, solvent, and base is critical to favor the desired mono-bromination and minimize side reactions.

Troubleshooting Steps:

-

Incomplete Deprotonation: For the reaction to proceed efficiently, the Meldrum's acid must be fully deprotonated to form the reactive enolate.

-

Solution: Ensure you are using at least one full equivalent of a suitable base. For direct bromination with elemental bromine (Br₂), a base is required to neutralize the HBr byproduct and drive the reaction to completion. Pyridine is a commonly used base for this purpose.

-

-

Suboptimal Brominating Agent: The choice of brominating agent can significantly impact the reaction's success.

-

Solution: While elemental bromine can be used, N-bromosuccinimide (NBS) is often a milder and more selective alternative. NBS can reduce the formation of the dibromo byproduct and is generally easier to handle.

-

-

Decomposition of the Product: 5-Bromo-Meldrum's acid is thermally and hydrolytically unstable. Prolonged reaction times or exposure to high temperatures or moisture can lead to significant product loss.

-

Solution: Maintain a low reaction temperature, typically between 0°C and room temperature. Monitor the reaction closely by TLC to determine the point of completion and avoid unnecessarily long reaction times. During workup, use cold, anhydrous solvents and minimize exposure to water.

-

-

Inefficient Workup and Purification: The product can be lost during the workup and purification steps if not handled correctly.

-

Solution: A non-aqueous workup is preferable. After the reaction, the reaction mixture can be filtered to remove any precipitated salts (e.g., pyridinium hydrobromide). The product can then be precipitated from the filtrate by the addition of a non-polar solvent like hexanes. Recrystallization should be performed rapidly from a minimal amount of a suitable solvent system, such as dichloromethane/hexanes, at low temperatures.

-

Recommended Starting Protocol (for optimization):

| Parameter | Recommended Condition | Rationale |

| Starting Material | High-purity Meldrum's acid | Impurities in the starting material can lead to side reactions. |

| Brominating Agent | N-Bromosuccinimide (NBS) (1.05 eq.) | Milder and more selective than Br₂. |

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and effectively solubilizes reactants. |

| Base | Pyridine (1.1 eq.) | Neutralizes HBr byproduct from potential side reactions with Br2. |

| Temperature | 0°C to room temperature | Minimizes thermal decomposition of the product. |

| Reaction Time | Monitor by TLC (typically 1-4 hours) | Avoids prolonged reaction times that can lead to degradation. |

| Workup | Anhydrous, rapid workup | Prevents hydrolytic decomposition. |

| Purification | Rapid recrystallization at low temperature | Minimizes decomposition during purification. |

Question 2: I am observing the formation of a significant amount of 5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione. How can I prevent this over-bromination?

Answer: The formation of the 5,5-dibromo byproduct is a common side reaction, particularly when using highly reactive brominating agents or an excess of the brominating reagent.

Causality: The mono-brominated product still possesses some acidity at the C-5 position, although it is significantly less acidic than the starting Meldrum's acid. Under forcing conditions or with an excess of the brominating agent, a second bromination can occur.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing dibromo byproduct.

Detailed Solutions:

-

Control Stoichiometry: Carefully measure your brominating agent and use no more than 1.05 equivalents relative to the Meldrum's acid.

-

Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture. This maintains a low concentration of the brominating agent at any given time, favoring mono-bromination.

-

Low Temperature: Perform the reaction at 0°C or below. Lower temperatures decrease the rate of the second bromination more significantly than the first.

-

Choice of Brominating Agent: As mentioned previously, NBS is generally less prone to over-bromination than elemental bromine.

Question 3: My product appears to be decomposing during storage. What are the proper storage and handling procedures for this compound?

Answer: 5-Bromo-Meldrum's acid is a relatively unstable compound and requires specific storage conditions to maintain its integrity.

Decomposition Pathways:

-

Thermal Decomposition: Like its parent compound, 5-bromo-Meldrum's acid can decompose upon heating, potentially releasing toxic and corrosive fumes. The presence of the bromine atom can lower the decomposition temperature.

-

Hydrolysis: The ester-like linkages in the dioxane ring are susceptible to hydrolysis, especially in the presence of moisture. This will lead to the opening of the ring and the formation of bromoacetic acid derivatives.

Recommended Storage and Handling:

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C | Significantly slows down the rate of thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Prevents reaction with atmospheric moisture. |

| Container | Use a tightly sealed, opaque container | Protects from moisture and light, which can catalyze decomposition. |

| Handling | Handle quickly in a dry, well-ventilated fume hood | Minimizes exposure to moisture and air. |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves, lab coat, and safety glasses | The compound is a potential irritant and its toxicological properties are not fully characterized.[3] |

Safety Note: As an alpha-halo carbonyl compound, 5-bromo-Meldrum's acid should be handled with caution as this class of compounds can be alkylating agents.

Reaction Monitoring & Characterization

Question 4: How can I effectively monitor the progress of the bromination reaction?

Answer: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress.

TLC Protocol:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation between the starting material, product, and any byproducts.

-

Visualization: The spots can be visualized under UV light (254 nm). Additionally, staining with a potassium permanganate solution can be used to visualize the compounds.

Interpreting the TLC:

-

Starting Material (Meldrum's acid): Will have a specific Rf value.

-

Product (5-Bromo-Meldrum's acid): Will have a different Rf value, typically higher than the starting material due to the increased molecular weight and altered polarity.

-

Dibromo Byproduct: Will have a still different Rf value, usually higher than the mono-bromo product.

The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Question 5: What are the expected spectroscopic data for this compound?

Answer: Spectroscopic analysis is crucial for confirming the identity and purity of your product.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | The characteristic singlet for the two C-5 protons in Meldrum's acid (around 3.7 ppm) will be absent. The spectrum will be dominated by the singlet for the two geminal methyl groups (around 1.7-1.8 ppm). |

| ¹³C NMR | The C-5 carbon signal will be shifted significantly downfield due to the electron-withdrawing effect of the bromine atom. The carbonyl carbons will appear around 160-170 ppm. |

| IR Spectroscopy | Strong carbonyl stretching bands will be present in the region of 1700-1800 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio). |

By carefully controlling the reaction conditions and following proper handling and storage procedures, you can successfully synthesize and utilize this compound in your research. This guide provides a starting point for troubleshooting common issues, but as with any reactive chemical, a thorough understanding of the underlying chemistry and a commitment to safe laboratory practices are paramount.

References

- Meldrum, A. N. (1908). A β-lactonic acid from acetone and malonic acid. Journal of the Chemical Society, Transactions, 93, 598-601.

- McNab, H. (1978). Meldrum's acid. Chemical Society Reviews, 7(3), 345-358.

- Chen, B. C., et al. (1991). Meldrum's acid in organic synthesis. Heterocycles, 32(3), 529-597.

- Organic Syntheses Procedure, (1981). ACYLATION OF MELDRUM'S ACID: 2,2-DIMETHYL-5-(PHENYLACETYL)-1,3-DIOXANE-4,6-DIONE. Organic Syntheses, 60, 6.

- Fisher Scientific. (2023). Safety Data Sheet for 2,2-Dimethyl-1,3-dioxane-4,6-dione.

- Sigma-Aldrich. Product Specification for 2,2-Dimethyl-1,3-dioxane-4,6-dione.

- PubChem. Compound Summary for 2,2-Dimethyl-1,3-dioxane-4,6-dione.

- ChemicalBook. (2023). 2,2-Dimethyl-1,3-dioxane-4,6-dione.

- TCI Chemicals. (2023).

- Wikipedia. (2023). Meldrum's acid.

- Gunjal Industries. (2023).

- Prousek, J. (1991). PREPARATION OF 2,2-DIMETHYL-5-R-1,3-DIOXANE-4,6-DIONE DERIVATIVES.

-

Wikipedia. (2023). Meldrum's acid. [Link]

Sources

Technical Support Center: Purification of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione by Recrystallization

This guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione. Here, we provide in-depth technical guidance and troubleshooting for the purification of this compound by recrystallization, a critical step to ensure the integrity of subsequent synthetic applications.

Introduction to the Purification Challenge

This compound, a brominated derivative of Meldrum's acid, is a valuable reagent in organic synthesis. Its purity is paramount for the success of downstream reactions. However, its purification via recrystallization is not always straightforward due to its thermal sensitivity and potential for hydrolysis. This guide offers a systematic approach to overcoming common challenges encountered during its purification.

Meldrum's acid and its derivatives are known to be thermally labile, decomposing at elevated temperatures to form reactive ketenes.[1] This characteristic necessitates careful control of heating during the recrystallization process to prevent degradation of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Question: My compound "oils out" instead of forming crystals. What should I do?

Answer:

"Oiling out," the separation of the solute as a liquid rather than a solid, is a common problem in recrystallization. It often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.

-

Immediate Action: If your compound has oiled out, reheat the solution until the oil redissolves completely.

-

Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution.

-

Slow Cooling: Allow the flask to cool more slowly. You can do this by leaving it on the benchtop, insulated with a beaker, before moving it to an ice bath. Rapid cooling often promotes oiling out.

-

Solvent System Modification: Consider using a mixed solvent system. If you are using a single solvent, adding a small amount of a co-solvent in which the compound is less soluble can sometimes induce crystallization. For a compound like this compound, which is expected to be polar, a good starting point would be a mixture of a polar solvent (like ethanol or acetone) and a less polar solvent (like hexanes or toluene).[2]

Question: I have a low recovery of my purified product. How can I improve the yield?

Answer:

Low recovery can be attributed to several factors, from using too much solvent to premature crystallization.

-

Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.

-

Ensure Complete Dissolution: Make sure the compound is fully dissolved in the hot solvent before cooling. Any undissolved material will be filtered out with insoluble impurities, leading to lower yield.

-

Slow Cooling is Key: As with preventing oiling out, slow cooling is crucial for maximizing crystal growth and recovery. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

-

Sufficient Chilling: Ensure the flask is thoroughly chilled in an ice bath to maximize precipitation of the product from the mother liquor.

-

Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.

Question: The color of my product did not improve after recrystallization. What can I do?

Answer:

Colored impurities can be persistent. If a single recrystallization does not remove them, you may need to take additional steps.

-

Activated Charcoal Treatment: In the hot, dissolved state, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product. After adding the charcoal, perform a hot gravity filtration to remove it before allowing the solution to cool.

-

Multiple Recrystallizations: A second recrystallization may be necessary to remove stubborn impurities.

-

Column Chromatography: If recrystallization fails to yield a pure, colorless product, column chromatography may be a more suitable purification method.

Question: My recrystallized product has a low melting point and a broad melting range. What does this indicate?

Answer:

A low and broad melting point is a strong indicator of an impure compound.

-

Incomplete Removal of Impurities: This suggests that the chosen recrystallization solvent was not ideal for separating the desired compound from its impurities. Re-evaluate your solvent choice. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at both temperatures.

-

Solvent Trapped in Crystals: The crystals may not be completely dry. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

-

Decomposition: As derivatives of Meldrum's acid are heat-sensitive, it's possible that some decomposition occurred during heating.[3] This would introduce impurities and lower the melting point. Ensure you are not overheating the solution or heating it for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: While there is no single "best" solvent, a good starting point would be a solvent in which the parent compound, Meldrum's acid, is soluble, such as ethanol or acetone.[4] Given the presence of the bromine atom, the polarity of the molecule is increased. Therefore, a mixed solvent system, such as ethanol/water or acetone/hexanes, may provide the ideal solubility profile for effective purification.[2] It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific crude product.

Q2: How can I prevent the decomposition of this compound during recrystallization?

A2: The key is to minimize the time the compound is exposed to high temperatures.

-

Use a water bath or heating mantle with precise temperature control. Avoid direct heating on a hot plate.

-

Do not exceed the boiling point of the solvent.

-

Work efficiently. Once the compound is dissolved, proceed to the cooling step without delay.

-

Consider recrystallization at a lower temperature by using a solvent with a lower boiling point, if appropriate.

Q3: What are the likely impurities in my crude this compound?